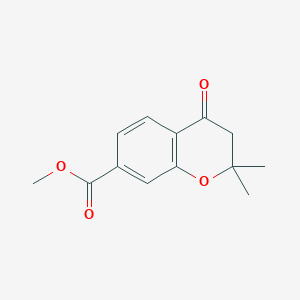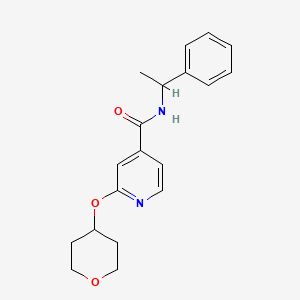
Phenyl 4-((3,4-diethoxybenzamido)methyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl 4-((3,4-diethoxybenzamido)methyl)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring, a phenyl group, and a benzamido group with diethoxy substitutions. Piperidine derivatives are known for their significant role in medicinal chemistry and pharmaceutical applications due to their diverse biological activities .
Mecanismo De Acción
Target of Action
The compound “Phenyl 4-((3,4-diethoxybenzamido)methyl)piperidine-1-carboxylate” is a piperidine derivative. Piperidine derivatives are known to interact with various targets in the body, including opioid receptors and monoamine transporters . .
Mode of Action
The mode of action would depend on the specific targets of the compound. For instance, if it targets opioid receptors, it might bind to these receptors and modulate their activity, leading to changes in pain perception. If it targets monoamine transporters, it could affect the reuptake of neurotransmitters like dopamine, norepinephrine, and serotonin, influencing mood and cognition .
Biochemical Pathways
The compound could potentially affect various biochemical pathways depending on its targets. For example, if it interacts with opioid receptors, it could influence the pain signaling pathway. If it affects monoamine transporters, it could alter the neurotransmitter signaling pathways .
Métodos De Preparación
The synthesis of Phenyl 4-((3,4-diethoxybenzamido)methyl)piperidine-1-carboxylate involves several steps. One common synthetic route includes the reaction of piperidine with a benzamido compound under specific conditions. The reaction typically requires a catalyst and may involve solvents such as methanol or ethanol. Industrial production methods often employ large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Phenyl 4-((3,4-diethoxybenzamido)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Aplicaciones Científicas De Investigación
Phenyl 4-((3,4-diethoxybenzamido)methyl)piperidine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: This compound is utilized in biological assays to investigate its effects on various biological pathways and cellular processes.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds
Comparación Con Compuestos Similares
Phenyl 4-((3,4-diethoxybenzamido)methyl)piperidine-1-carboxylate can be compared with other piperidine derivatives, such as:
Phenyl 4-((3,4-dimethoxybenzamido)methyl)piperidine-1-carboxylate: Similar in structure but with dimethoxy substitutions instead of diethoxy.
Phenyl 4-((3,4-dihydroxybenzamido)methyl)piperidine-1-carboxylate: Contains dihydroxy substitutions, leading to different chemical properties and biological activities.
Phenyl 4-((3,4-dimethylbenzamido)methyl)piperidine-1-carboxylate: Features dimethyl substitutions, which can affect its reactivity and interactions with biological targets.
This compound is unique due to its specific diethoxy substitutions, which can influence its solubility, reactivity, and biological activity compared to other similar compounds.
Propiedades
IUPAC Name |
phenyl 4-[[(3,4-diethoxybenzoyl)amino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O5/c1-3-29-21-11-10-19(16-22(21)30-4-2)23(27)25-17-18-12-14-26(15-13-18)24(28)31-20-8-6-5-7-9-20/h5-11,16,18H,3-4,12-15,17H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKTDQEJFUXOOHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 4-((2-(methylthio)benzo[d]thiazol-6-yl)carbamoyl)benzoate](/img/structure/B2603688.png)






![2-({[(5-Methyl-1,2-oxazol-3-yl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B2603699.png)
![6,14,14-trimethyl-10-(pyridin-2-yl)-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one](/img/structure/B2603700.png)
![5-(Chloromethyl)-3-[1-(ethylsulfanyl)ethyl]-1,2,4-oxadiazole](/img/structure/B2603701.png)
![N,N-dimethyl-4-(2-(6-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide](/img/structure/B2603702.png)

![Methyl [(2-chloro-4-nitrophenyl)thio]acetate](/img/structure/B2603705.png)

